3,3-Dimethyl-tetrahydro-pyran-2-one
Overview
Description
“3,3-Dimethyl-tetrahydro-pyran-2-one” is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a liquid at room temperature and is stored in a refrigerator . It is used in proteomics research .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, has been achieved through various methods. These include the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins , the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate , and the intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins using a Co (salen) complex .
Molecular Structure Analysis
The InChI code for “3,3-Dimethyl-tetrahydro-pyran-2-one” is 1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms .
Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “3,3-Dimethyl-tetrahydro-pyran-2-one”, are commonly used in organic synthesis . They are formed through various reactions, including the intramolecular hydroalkoxylation of unactivated terminal alkenes .
Physical And Chemical Properties Analysis
“3,3-Dimethyl-tetrahydro-pyran-2-one” is a liquid at room temperature . It has a molecular weight of 128.17 .
Scientific Research Applications
Synthesis of Pyran Derivatives
The compound is used in the synthesis of pyran derivatives. Pyrans are significant skeletons of oxygen-containing heterocyclic molecules, which exhibit a broad spectrum of medicinal applications and are constituents of diverse natural product analogues .
Green One-Pot Methodologies
It is used in green one-pot methodologies for synthesising heterocyclic molecules. These methodologies have received significant attention due to their environmental friendliness and efficiency .
Multicomponent Reaction Strategies
The compound is used in multicomponent reaction strategies using green protocols. These strategies are advantageous in terms of yields, reaction conditions, and recyclability .
4. Synthesis of Benzo[b]pyran and Pyrano[2,3-d]pyrimidine Derivatives It is used in the synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives. These derivatives are synthesized using a new superparamagnetic nanocatalyst .
Medical Applications
The compound has wide medical applications, such as magnetic separation, especially biological molecules such as DNA, cells, enzymes, proteins, magnetic resonance imaging, hyperthermia, drug delivery, and biomedical device design .
Nanotechnology
It is used in nanotechnology, specifically in the creation of magnetic nanoparticles. These nanoparticles have received considerable attention in recent years as reusable catalysts to improve the rate of chemical transformation with excellent yields and create substantial routes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethyloxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-3-5-9-6(7)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWCYZELLHABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964046 | |
Record name | 3,3-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-tetrahydro-pyran-2-one | |
CAS RN |
4830-05-1 | |
Record name | 4830-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-DIMETHYL-TETRAHYDRO-PYRAN-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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